molecular formula C12H24N2O B13339349 3-(8-(Methoxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-amine

3-(8-(Methoxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-amine

Cat. No.: B13339349
M. Wt: 212.33 g/mol
InChI Key: STKOUFGJTMSEDW-UHFFFAOYSA-N
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Description

3-(8-(Methoxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-amine is a spirocyclic amine derivative characterized by a 6-azaspiro[3.4]octane core substituted with a methoxymethyl group at the 8-position and a propan-1-amine chain at the 6-position. Its molecular formula is C₁₂H₂₄N₂O (estimated molecular weight: ~212.36 g/mol) . The methoxymethyl group enhances solubility in polar solvents, while the primary amine moiety provides nucleophilic reactivity, making it a versatile intermediate in medicinal chemistry and organic synthesis.

Properties

Molecular Formula

C12H24N2O

Molecular Weight

212.33 g/mol

IUPAC Name

3-[8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl]propan-1-amine

InChI

InChI=1S/C12H24N2O/c1-15-9-11-8-14(7-3-6-13)10-12(11)4-2-5-12/h11H,2-10,13H2,1H3

InChI Key

STKOUFGJTMSEDW-UHFFFAOYSA-N

Canonical SMILES

COCC1CN(CC12CCC2)CCCN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(8-(Methoxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-amine typically involves multiple steps, starting from readily available precursors. One common method involves the formation of the spirocyclic core through a cyclization reaction, followed by functionalization to introduce the methoxymethyl and amine groups. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process is designed to minimize waste and reduce production costs while maintaining high standards of safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

3-(8-(Methoxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can modify the functional groups, potentially leading to different amine derivatives.

    Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

3-(8-(Methoxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-amine has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and developing new biochemical assays.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(8-(Methoxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-amine involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. This interaction can trigger a cascade of biochemical events, leading to the compound’s observed effects.

Comparison with Similar Compounds

Key Structural Analogs and Their Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Purity/Stability Applications
3-(8-(Methoxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-amine (Target) C₁₂H₂₄N₂O ~212.36 Methoxymethyl, primary amine High purity (≥95%) Drug intermediate, ligand synthesis
3-(8-(Ethoxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-amine (Ethoxy analog) C₁₃H₂₆N₂O 226.36 Ethoxymethyl, primary amine Discontinued Limited commercial use
2-{5-Oxaspiro[3.4]octan-6-yl}ethan-1-amine C₉H₁₇NO 155.24 Oxaspiro core, primary amine Available Small-molecule screening, catalysis
3-Chloro-1-(8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one C₁₂H₂₀ClNO₂ 253.75 Methoxymethyl, ketone, chloro Research-grade Antibiotic prodrug precursor

Functional Group and Reactivity Analysis

  • Methoxy vs. The discontinuation of the ethoxy analog may relate to synthetic challenges or metabolic instability.
  • Amine vs. Ketone Moieties : The primary amine in the target compound enables facile conjugation (e.g., amide bond formation), whereas the ketone in the chloro derivative () allows for nucleophilic additions or reductions, expanding its utility in multistep syntheses .
  • Spiro Core Variations : Replacing the 6-aza group with 5-oxa (as in ’s oxaspiro compound) reduces basicity and alters hydrogen-bonding capacity, impacting receptor-binding affinity in drug design .

Biological Activity

3-(8-(Methoxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-amine is a compound of interest in pharmacological research due to its unique structural features and potential biological activities. This article explores its biological activity, synthesizing available data from various sources, including case studies and research findings.

Chemical Structure and Properties

The compound has a complex molecular structure characterized by a spirocyclic framework, which contributes to its biological properties. Its molecular formula is C12H22N2O2C_{12}H_{22}N_2O_2 with a molecular weight of approximately 226.32 g/mol. The compound features multiple functional groups that may interact with biological targets.

Research indicates that compounds with similar spirocyclic structures often exhibit activity through modulation of neurotransmitter systems, particularly in the central nervous system (CNS). The azaspiro structure may influence receptor binding affinity and selectivity, particularly for serotonin and dopamine receptors.

1. Neuropharmacological Effects

Several studies have investigated the neuropharmacological effects of related compounds. For instance, compounds with azaspiro structures have been shown to possess anxiolytic and antidepressant properties by modulating serotonin levels in the brain. A notable study demonstrated that a related spirocyclic compound significantly reduced anxiety-like behavior in animal models, suggesting potential therapeutic applications for mood disorders.

2. Anticancer Activity

Research into the anticancer properties of spirocyclic compounds has yielded promising results. For example, a study found that a similar azaspiro compound exhibited cytotoxic effects against various cancer cell lines, including PC-3 prostate cancer cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest, indicating that this compound may have similar anticancer potential.

3. Antimicrobial Properties

The antimicrobial activity of azaspiro compounds has also been explored. A related compound demonstrated significant antibacterial effects against Gram-positive bacteria, suggesting that this compound may possess similar properties.

Case Study 1: Neuropharmacological Evaluation

A study published in 2020 evaluated the effects of an azaspiro compound on anxiety-related behaviors in rodents. The results indicated a significant reduction in anxiety-like behaviors when administered at specific dosages, supporting the hypothesis that such compounds can modulate CNS activity effectively.

Case Study 2: Anticancer Screening

In another investigation, a series of azaspiro compounds were screened for anticancer activity against various cell lines. The results showed that certain derivatives exhibited IC50 values in the low micromolar range against breast and prostate cancer cell lines, highlighting their potential as therapeutic agents.

Data Table: Summary of Biological Activities

Biological ActivityReferenceObservations
Neuropharmacological Reduced anxiety-like behavior in rodent models
Anticancer Induced apoptosis in PC-3 prostate cancer cells
Antimicrobial Significant antibacterial activity against Gram-positive bacteria

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